2-(2,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(2,5-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 2' and 5'. It derives from a flavone.
Scientific Research Applications
Structural Analyses and Inhibitory Properties
- Crystal Structure and Phosphodiesterase Inhibition : A compound structurally similar to the one , "2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one", has been identified as a potent inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases. This suggests potential applications in cardiac research and pharmacology (Stomberg, Langer, & Hauteville, 2002).
Molecular Synthesis and Modification
- C-Glycosylflavonoid Synthesis : Research on the synthesis of similar compounds, like 4′,7-Di-O-methylisobayin, which includes a process involving dimethoxyphenylmagnesium bromide, hints at methods for modifying and creating new derivatives of the target compound for various scientific applications (Tschesche & Widera, 1982).
Crystallographic Studies
- X-Ray Crystallography : The compound "5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one", also known as Tectochrysin, has been isolated and studied using X-ray diffraction. This type of analysis could be applied to the compound to understand its structure and potential interactions (Chantrapromma et al., 1989).
Potential Antioxidant Applications
- Antioxidant Synthesis : A study on the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity suggests the possibility of similar applications for the compound of interest, given its structural resemblance (Adelakun et al., 2012).
Photophysical and Chemosensor Applications
- Photophysical Investigation : The synthesis and investigation of pyrazoline derivatives with dimethoxyphenyl components, like BTDP, demonstrate applications in photophysics and as fluorescent chemosensors for metal ion detection. This suggests potential photophysical applications for the compound (Khan, 2020).
Properties
CAS No. |
70460-30-9 |
---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-11-7-8-14(24-2)12(9-11)15-10-13(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
InChI Key |
FJNLODZIVSPGBA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
70460-30-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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